REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[N:10]=[C:9]2[C:11]([C:14]3[CH2:15][CH2:16][N:17]([CH3:20])[CH2:18][CH:19]=3)=[CH:12][NH:13][C:8]2=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[H][H]>[Pd].C(O)C>[C:1]([NH:4][C:5]1[N:10]=[C:9]2[C:11]([CH:14]3[CH2:15][CH2:16][N:17]([CH3:20])[CH2:18][CH2:19]3)=[CH:12][NH:13][C:8]2=[CH:7][CH:6]=1)(=[O:3])[CH3:2]
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Name
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5-(N-acetylamino)-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)pyrrolo[3,2-b]pyridine
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Quantity
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0.3 g
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Type
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reactant
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Smiles
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C(C)(=O)NC1=CC=C2C(=N1)C(=CN2)C=2CCN(CC2)C
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Name
|
|
Quantity
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0.05 g
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Type
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catalyst
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Smiles
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[Pd]
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered
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Type
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CONCENTRATION
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Details
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the filtrate concentrated under reduced pressure
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Type
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WASH
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Details
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eluting with ethyl acetate containing 20% methanol and 1% ammonium hydroxide
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Type
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ADDITION
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Details
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Fractions containing product
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Type
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CONCENTRATION
|
Details
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concentrated under reduced pressure
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Name
|
|
Type
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product
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Smiles
|
C(C)(=O)NC1=CC=C2C(=N1)C(=CN2)C2CCN(CC2)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |